Chmfl-PI3KD-317
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHMFL-PI3KD-317 is a highly potent, selective, and orally active inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). It has an inhibitory concentration (IC50) of 6 nanomolar and exhibits over 10-1500 fold selectivity over other class I, II, and III phosphoinositide 3-kinase family isoforms . This compound is primarily used in scientific research for its anti-proliferative effects on cancer cells .
Preparation Methods
The synthesis of CHMFL-PI3KD-317 involves a series of chemical reactions starting from commercially available precursorsThe final product is obtained through purification and crystallization . Industrial production methods are not widely documented, but the synthesis typically involves standard organic chemistry techniques such as condensation, sulfonation, and cyclization reactions .
Chemical Reactions Analysis
CHMFL-PI3KD-317 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
CHMFL-PI3KD-317 has several scientific research applications:
Chemistry: It is used as a tool compound to study the PI3Kδ pathway and its role in various biochemical processes.
Biology: The compound is used to investigate the role of PI3Kδ in cellular signaling and its impact on cell proliferation, survival, and metabolism.
Mechanism of Action
CHMFL-PI3KD-317 exerts its effects by selectively inhibiting the activity of PI3Kδ. This inhibition prevents the phosphorylation of Akt at threonine 308, a key step in the PI3K/Akt signaling pathway . By blocking this pathway, the compound reduces cell proliferation and induces apoptosis in cancer cells . The molecular targets involved include PI3Kδ and downstream signaling proteins such as Akt .
Comparison with Similar Compounds
CHMFL-PI3KD-317 is unique due to its high selectivity and potency towards PI3Kδ compared to other PI3K inhibitors. Similar compounds include:
Idelalisib: Another PI3Kδ inhibitor with a different chemical structure but similar biological activity.
Duvelisib: A dual inhibitor of PI3Kδ and PI3Kγ, used in the treatment of certain types of lymphoma.
Copanlisib: A pan-PI3K inhibitor that targets multiple isoforms of PI3K, including PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ. This compound stands out due to its superior selectivity and oral bioavailability.
Properties
Molecular Formula |
C21H24ClN5O3S2 |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
(2S)-2-amino-N-[5-[6-chloro-5-[(3-methylphenyl)sulfonylamino]pyridin-3-yl]-4-methyl-1,3-thiazol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C21H24ClN5O3S2/c1-11(2)17(23)20(28)26-21-25-13(4)18(31-21)14-9-16(19(22)24-10-14)27-32(29,30)15-7-5-6-12(3)8-15/h5-11,17,27H,23H2,1-4H3,(H,25,26,28)/t17-/m0/s1 |
InChI Key |
PIBKKQFQADCDAW-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=C(N=CC(=C2)C3=C(N=C(S3)NC(=O)[C@H](C(C)C)N)C)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=C(N=CC(=C2)C3=C(N=C(S3)NC(=O)C(C(C)C)N)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.